![molecular formula C14H20N6O2S B6445627 N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549049-50-3](/img/structure/B6445627.png)
N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide
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Description
“N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 150.1380 .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown promising physiological activity, which has led to a significant interest in their synthesis and study . Future research may focus on optimizing the synthesis process and exploring their potential applications in various fields such as agriculture and medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been associated with various biological activities .
Mode of Action
It is known that triazolopyrimidines interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to inhibit key enzymes, disrupt protein-protein interactions, or modulate ion channels . These actions can lead to downstream effects such as altered cell signaling, gene expression, or cellular metabolism.
Pharmacokinetics
The molecular weight of the compound is 15014 , which is within the range generally favorable for oral bioavailability
Result of Action
Related compounds have demonstrated antiproliferative activities against various cancer cells .
properties
IUPAC Name |
N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-10-7-13(20-14(17-10)15-9-16-20)19-6-2-3-11(8-19)18-23(21,22)12-4-5-12/h7,9,11-12,18H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBFGSBZVXUOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide |
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